molecular formula C9H9ClFNO2 B8783980 3-chloro-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 680610-56-4

3-chloro-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B8783980
M. Wt: 217.62 g/mol
InChI Key: XBNWRYSQQSUPRJ-UHFFFAOYSA-N
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Patent
US07241791B2

Procedure details

Prepared according to Method A step A from 3-chloro-2-fluorobenzoic acid (3.0 g, 17.2 mmol), N,O-dimethylhydroxylamine hydrochloride (2.34 g, 24 mmol), oxalyl chloride (1.5 mL, 17.2 mmol) and 5 mL of pyridine to give the title compound (3.3 g) as an oil. Used as is in the next prep
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].Cl.[CH3:13][NH:14][O:15][CH3:16].C(Cl)(=O)C(Cl)=O>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]([F:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([N:14]([O:15][CH3:16])[CH3:13])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)F
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)N(C)OC)C=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.